4-(But-3-yn-1-yl)-1,4-thiazepane

描述

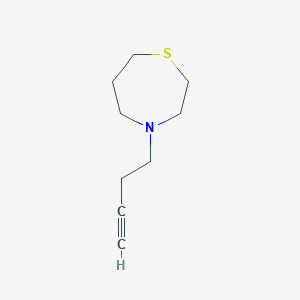

4-(But-3-yn-1-yl)-1,4-thiazepane is a heterocyclic compound containing a seven-membered ring with nitrogen and sulfur atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-yn-1-yl)-1,4-thiazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of but-3-yn-1-amine with a thioamide under basic conditions, leading to the formation of the thiazepane ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like sodium hydride or potassium tert-butoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also offer better control over reaction conditions, leading to more consistent product quality .

化学反应分析

Functionalization via Reductive Alkylation

1,4-Thiazepanes with alkynyl substituents are synthesized through reductive alkylation of α,β-unsaturated esters. For instance, trifluoroethyl esters react with 1,2-amino thiols to form 1,4-thiazepanones, which are reduced to thiazepanes using sodium borohydride/iodine or borane dimethylsulfide .

Example Reaction:

-

Substrate : Trifluoroethyl cinnamate + cysteamine

-

Product : 1,4-Thiazepanone (yield: 72%) → 1,4-thiazepane (yield: 65%) .

Conditions:

-

Reduction: NaBH₄/I₂ in methanol (0°C to RT)

-

Time: 2–4 hours

Catalytic C–S Coupling for Thiazepane Derivatives

Copper-catalyzed C–S bond coupling enables the synthesis of complex thiazepanes. A CuCl₂/DMEDA system facilitates reactions between 2-iodobenzaldehyde and 2-aminobenzenethiols to form dibenzo[b,f] thiazepines . While not directly applied to 4-(but-3-yn-1-yl)-1,4-thiazepane, this method is adaptable for alkynyl-substituted analogs.

General Procedure:

-

Catalyst : CuCl₂ (15 mol%)

-

Ligand : DMEDA

-

Substrates : 2-Iodobenzaldehyde + 2-aminothiophenol

Biological Activity and Functional Derivatives

Enyne-modified 1,4-thiazepines, such as TZEP7 , demonstrate cytotoxic and EGFR-inhibitory activities. These derivatives are synthesized via Sonogashira coupling to introduce alkynyl groups, followed by cyclization .

Key Findings:

-

TZEP7 : IC₅₀ = 2.1 µM (MCF-7 cells), inhibits EGFRWT (Kd = 8.4 nM) .

-

Apoptosis Induction : Upregulates Bax, caspase-3, and downregulates Bcl-2 .

Comparative Reaction Yields and Conditions

Challenges and Optimization

-

Steric hindrance : Bulky alkynyl groups reduce cyclization efficiency (e.g., 2-methylbenzaldehyde yields drop to 45%) .

-

Oxidation sensitivity : Alkynyl-thiazepanes require inert atmospheres during synthesis .

-

Diastereoselectivity : Cysteine derivatives show dr up to >95:1 under optimized conditions .

科学研究应用

BACE1 Inhibition

One of the most significant applications of 4-(But-3-yn-1-yl)-1,4-thiazepane is its role as a BACE1 (beta-site amyloid precursor protein cleaving enzyme 1) inhibitor. BACE1 is crucial in the production of amyloid-beta peptides associated with Alzheimer's disease. Compounds similar to this compound have shown promise in modulating BACE1 activity, potentially leading to therapeutic interventions for neurodegenerative diseases .

Key Characteristics:

- Effective in inhibiting beta-secretase activity.

- Non-P-glycoprotein substrates with low cardiotoxicity risk.

- Selective for BACE over related enzymes.

BRD4 Inhibition

Recent studies have highlighted the potential of thiazepanes as bromodomain inhibitors. This compound derivatives have been tested for their binding affinity to BRD4-D1, a protein involved in various cancers. The compound demonstrated significant 3D character and good water solubility, making it suitable for further development as a cancer therapeutic agent .

Binding Affinity:

The binding affinity was quantified using fluorinated NMR techniques, showing promising results that warrant further exploration in cancer treatment contexts.

Material Science Applications

Beyond biological applications, thiazepanes like this compound are being explored in material sciences. Their unique structural properties lend themselves to applications in creating advanced materials with specific mechanical or electronic properties.

Case Studies

Several studies have documented the synthesis and application of thiazepanes:

作用机制

The mechanism of action of 4-(But-3-yn-1-yl)-1,4-thiazepane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction is facilitated by the presence of the alkyne group, which can undergo click chemistry reactions with azides or other reactive groups .

相似化合物的比较

Similar Compounds

4-(But-3-yn-1-yl)morpholine: Similar in structure but contains an oxygen atom instead of sulfur.

4-(But-3-yn-1-yl)piperazine: Contains a nitrogen atom in place of sulfur and has a different ring size.

Uniqueness

4-(But-3-yn-1-yl)-1,4-thiazepane is unique due to the presence of both nitrogen and sulfur atoms in its ring structure, which imparts distinct chemical and biological properties.

生物活性

4-(But-3-yn-1-yl)-1,4-thiazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure

This compound is characterized by its thiazepane ring structure, which is known for various biological activities. The compound's structure can be represented as follows:

Antiparasitic Activity

Recent studies have highlighted the potential of thiazepane derivatives in combating parasitic infections. For instance, bicyclic thiazolidinyl-1,4-thiazepines exhibited low micromolar EC50 values against Trypanosoma brucei, indicating significant antiparasitic activity. This suggests that similar thiazepane structures may also possess comparable effects .

Antimicrobial and Anticancer Properties

Thiazepanes have been explored for their antimicrobial and anticancer activities. A review noted that compounds with thiazepane scaffolds have shown promise as inhibitors against various cancer cell lines and microbial pathogens . The structural diversity of thiazepanes allows for the optimization of their biological activity through modifications.

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular pathways, leading to therapeutic effects .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One efficient approach involves multicomponent reactions (MCRs), which facilitate the rapid assembly of complex molecules with high yields. This technique is particularly useful for generating diverse libraries of thiazepanes for biological screening .

Case Studies

Case Study 1: Antiparasitic Screening

In a study evaluating the antiparasitic activity of thiazepane derivatives, compounds were screened against Nippostrongylus brasiliensis and Caenorhabditis elegans. The most active compound demonstrated an EC50 value of 2.8 μM against T. b. brucei, showcasing the potential of thiazepanes in treating parasitic infections .

Case Study 2: Anticancer Activity

A set of thiazepane derivatives was tested for their anticancer properties against various human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values in the low micromolar range, suggesting their potential as anticancer agents .

Data Table: Biological Activity Overview

| Compound | Target Organism/Cell Line | Activity | EC50/IC50 Value |

|---|---|---|---|

| This compound | T. b. brucei | Antiparasitic | 2.8 μM |

| Bicyclic thiazolidinyl-1,4-thiazepine | Various cancer cell lines | Anticancer | Low µM |

| Thiazepane derivatives | Microbial pathogens | Antimicrobial | Variable |

属性

IUPAC Name |

4-but-3-ynyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-2-3-5-10-6-4-8-11-9-7-10/h1H,3-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONCKCYIZGCBPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCCSCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343276-17-4 | |

| Record name | 4-(but-3-yn-1-yl)-1,4-thiazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。